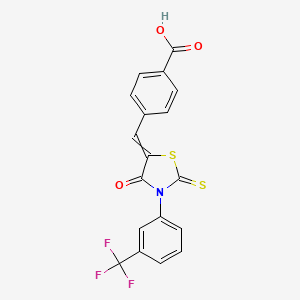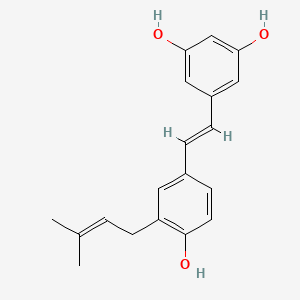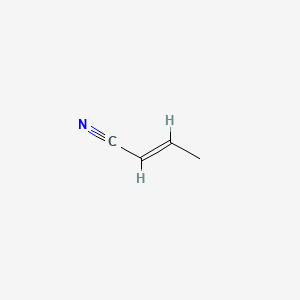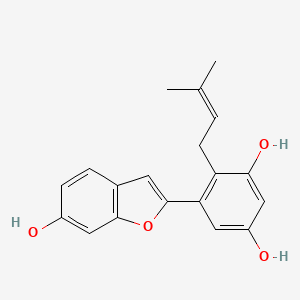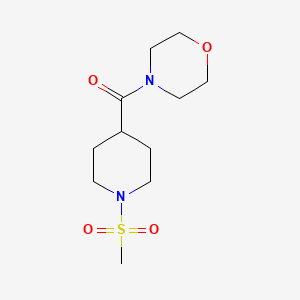![molecular formula C14H11N3OS B1212604 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone CAS No. 89374-39-0](/img/structure/B1212604.png)
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone
Descripción general
Descripción
2-(4-methylanilino)-4-pyrido[3,2-e][1,3]thiazinone is a substituted aniline.
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
Research into the anticonvulsant activities of 2-amino-4H-pyrido[3,2-e][1,3]thiazin-4-one derivatives, which include compounds structurally similar to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone, has demonstrated potential for these compounds in suppressing seizures. These derivatives act as AMPA receptor antagonists, showing significant inhibitory activity against neurotoxicity induced by kainate in rat hippocampal cultures. Moreover, some analogs have exhibited potent effects in suppressing maximal electroshock seizures in mice following oral administration (Inami et al., 2015).
Synthesis and Antimicrobial Activity
2-thioxo-pyrido[2,3-d]pyrimidinone, a compound related to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone, has been synthesized and its derivatives have shown antimicrobial properties. These derivatives include pyridopyrimido[2,1-b][1,3,5]thiadiazinones and pyridopyrimido[2,1-b][1,3]thiazinones, which have demonstrated inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria (Zaki et al., 2017).
Chemical Synthesis and Structural Studies
The synthesis and properties of new derivatives of pyrido[3,2-e]-1,3-thiazino[3,2-a]-s-triazine, which are closely related to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone, have been investigated. These studies have focused on the condensation of specific esters with formaldehyde and primary amines, leading to the formation of novel heterocyclic systems (Śladowska et al., 1985).
Potential HIV-1 Reverse Transcriptase Inhibition
Compounds similar to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone have been studied for their potential to inhibit HIV-1 reverse transcriptase. These studies have identified specific structural preferences for maximal potency against HIV-1, demonstrating the potential therapeutic value of these compounds in treating HIV (Hargrave et al., 1991).
Synthesis of Anticancer Agents
The synthesis of novel heterocyclic systems that are structurally related to 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone has also been explored for their potential antitumor activity. A new class of antineoplastic agents, 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, have shown promising results in vitro and in vivo on various experimental tumor models, indicating the potential application of related compounds in cancer treatment (Nguyen et al., 1990).
Propiedades
Número CAS |
89374-39-0 |
|---|---|
Nombre del producto |
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone |
Fórmula molecular |
C14H11N3OS |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
2-(4-methylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C14H11N3OS/c1-9-4-6-10(7-5-9)16-14-17-12(18)11-3-2-8-15-13(11)19-14/h2-8H,1H3,(H,16,17,18) |
Clave InChI |
UHVSTJKUHPUVGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)
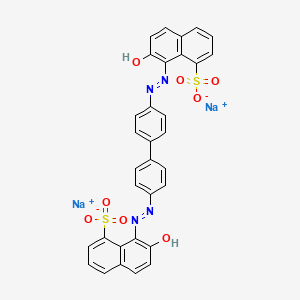
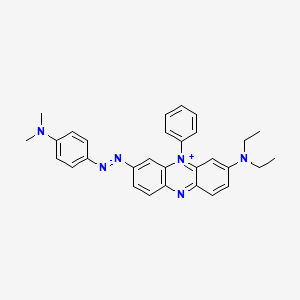

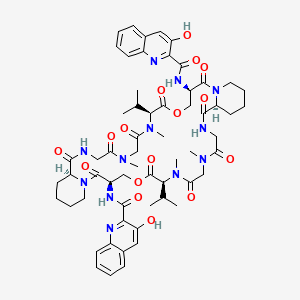
![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
